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Compound of Interest

Compound Name: L-364918

Cat. No.: B1673718 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals utilizing L-364,918

(Devazepide) in their experiments. The information is designed to address specific issues and

interpret unexpected outcomes.

Frequently Asked Questions (FAQs)
Q1: What is L-364,918 and what is its primary mechanism of action?

A1: L-364,918, also known as Devazepide, is a potent, competitive, and selective antagonist of

the Cholecystokinin-1 (CCK1) receptor, also referred to as the CCK-A receptor.[1][2] Its primary

mechanism of action is to block the binding of the endogenous ligand, cholecystokinin (CCK),

to the CCK1 receptor, thereby inhibiting its downstream signaling pathways.[3] The CCK1

receptor is a G protein-coupled receptor (GPCR) predominantly found in peripheral tissues

such as the pancreas, gallbladder, and in the gastrointestinal tract, where it is involved in

processes like pancreatic enzyme secretion, gallbladder contraction, and satiety signaling.[2][4]

Q2: How should I dissolve and store L-364,918 for my experiments?

A2: L-364,918 has good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and

ethanol.[5][6] For stock solutions, it is soluble up to 100 mM in DMSO and 50 mM in ethanol.[5]

[6] For long-term storage, it is recommended to keep stock solutions at -20°C or -80°C. For

short-term storage, +4°C is suitable.[5]
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Q3: I'm observing precipitation when diluting my L-364,918 stock solution into an aqueous

buffer for an in vitro assay. What can I do?

A3: This is a common issue due to the low aqueous solubility of L-364,918. Here are some

troubleshooting steps:

Minimize Final Solvent Concentration: Keep the final concentration of the organic solvent

(e.g., DMSO) in your aqueous medium as low as possible, typically below 0.5% (v/v), to

prevent both precipitation and solvent-induced cellular toxicity.[7]

Use a Surfactant: The inclusion of a small amount of a biocompatible surfactant, like Tween®

80, in your final dilution buffer can help maintain the solubility of L-364,918.[5]

Serial Dilutions: Instead of a single large dilution, perform serial dilutions. Create an

intermediate dilution with a higher percentage of organic solvent before making the final

dilution into your assay medium.[5]

Sonication and Gentle Warming: Brief sonication and gentle warming (e.g., 37°C water bath)

can aid in dissolving the compound in the final working solution. However, avoid excessive

heat to prevent degradation.[5]

Troubleshooting Guides
Unexpected Outcome 1: Gallstone Formation in Animal
Models
Q: My long-term in vivo study using L-364,918 in mice resulted in the formation of gallstones. Is

this a known effect?

A: Yes, this is a documented potential side effect of L-364,918, particularly in mice on a

lithogenic (gallstone-promoting) diet.[1] L-364,918 can impair gallbladder emptying and lead to

bile stasis.[1] It has also been shown to increase the hepatic secretion of biliary cholesterol and

enhance intestinal cholesterol absorption.[1] These combined effects can lead to

supersaturated bile and accelerate the formation of cholesterol crystals and gallstones.[1]

Recommendations:
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Dietary Considerations: Be aware of the diet being fed to your animals. A high-fat, lithogenic

diet will significantly increase the risk of this outcome.

Study Duration: Consider the duration of your study. This effect is more prominent in long-

term administration.

Monitoring: If gallbladder function is a concern, consider incorporating relevant endpoints in

your study, such as gallbladder volume measurements.

Unexpected Outcome 2: Paradoxical Effects on Gastric
Emptying
Q: I expected L-364,918 to accelerate gastric emptying, but in my experiment, it seemed to

have the opposite effect. Why might this be?

A: While CCK is known to delay gastric emptying, and its antagonists are generally expected to

reverse this, the effect of L-364,918 can be complex and context-dependent. In a study

involving ileal infusion of lipids in rats, L-364,918 was found to further delay gastric emptying.[8]

This suggests that while CCK1 receptors are involved in the "ileal brake" mechanism (the

slowing of gastrointestinal transit by nutrients in the ileum), other non-CCK pathways also play

a dominant role in regulating gastric emptying in response to a meal.[8]

Recommendations:

Review Experimental Context: Carefully consider all aspects of your experimental design,

including the method of nutrient administration and the physiological state of the animals.

Consider Alternative Mechanisms: Be aware that the regulation of gastric emptying is

multifactorial and not solely dependent on CCK.

Unexpected Outcome 3: Alterations in Endogenous CCK
Levels
Q: I measured endogenous CCK levels after L-364,918 administration and found them to be

elevated. Is this an expected finding?
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A: Yes, this can be an expected outcome. By blocking the CCK1 receptor, L-364,918 can

disrupt the negative feedback loop that regulates CCK synthesis and release. Studies have

shown that administration of devazepide can lead to an increase in CCK mRNA and tissue

concentrations in the duodenum of rats.[9] However, the effect on plasma CCK concentrations

may depend on the feeding state of the animal. In fed animals, devazepide can lead to higher

plasma CCK levels, while in fasted animals, it may increase tissue concentrations without

significantly elevating plasma levels, suggesting a dissociation between CCK synthesis and its

release.[9]

Recommendations:

Standardize Feeding State: Ensure that the feeding state (fed vs. fasted) of your animals is

consistent across all experimental groups.

Measure Both Tissue and Plasma CCK: If possible, measuring CCK in both tissue and

plasma will provide a more complete picture of the effects of L-364,918 on the CCK system.

Unexpected Outcome 4: Behavioral Changes Unrelated
to Satiety
Q: My research is focused on the gastrointestinal effects of L-364,918, but I've observed

unexpected changes in the animals' behavior. Is this possible?

A: Yes, L-364,918 can have effects on the central nervous system and influence behavior.

CCK1 receptors are present in various brain regions, including those involved in reward and

motivation.[10] Studies have shown that L-364,918 can impair the acquisition of conditioned

reward and conditioned activity in rats.[6] Therefore, it is plausible to observe behavioral

changes that are not directly related to its effects on satiety.

Recommendations:

Comprehensive Behavioral Assessment: If your experimental design allows, consider

including a broader range of behavioral tests to fully characterize the effects of L-364,918.

Control for Non-Specific Effects: Ensure that any observed behavioral changes are not due

to non-specific effects such as sedation or malaise.
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Data Presentation
Table 1: Receptor Binding Affinity of L-364,918 (Devazepide)

Receptor/Tissue Species IC50/Ki Value Reference

CCK1 (Pancreatic) Rat 81 pM (IC50) [1]

CCK1 (Gallbladder) Bovine 45 pM (IC50) [1]

CCK2 (Brain) Guinea Pig 245 nM (IC50) [1]

CCK1 - 0.3 nM (Ki) [9]

CCK2 - 342 nM (Ki) [9]

Table 2: Effective Doses of L-364,918 (Devazepide) in In Vivo Studies
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Experimental
Model

Species
Route of
Administration

Effective Dose
Range

Reference

Inhibition of

CCK-8 induced

decrease in

gastric emptying

Rat -
140 µg/kg

(ED50)
[9]

Inhibition of

CCK-8 induced

decrease in food

intake

Rat -
321 µg/kg

(ED50)
[9]

Gallstone

formation study
Mouse Oral gavage

4 mg/kg (twice

daily)
[1]

Impairment of

conditioned

reward

acquisition

Rat Intraperitoneal 0.1 mg/kg [6]

Attenuation of

conditioned

activity

Rat Intraperitoneal 0.1 - 1.0 mg/kg [6]

Experimental Protocols
Protocol 1: Preparation of L-364,918 for In Vitro Assays

Stock Solution Preparation (10 mM in DMSO):

Accurately weigh the required amount of L-364,918 powder (Molecular Weight: 408.46

g/mol ).

To prepare 1 mL of a 10 mM stock solution, dissolve 4.08 mg of L-364,918 in 1 mL of high-

purity DMSO.

Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to

37°C) or brief sonication can be applied if necessary to aid dissolution.[5]
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Working Solution Preparation (Example: 10 µM with 0.1% final DMSO concentration):

Perform a serial dilution. First, add 1 µL of the 10 mM stock solution to 99 µL of your

aqueous assay buffer or cell culture medium to create a 100 µM intermediate solution (this

will have a 1% DMSO concentration).

Next, add 10 µL of the 100 µM intermediate solution to 90 µL of the assay buffer/medium

to achieve the final 10 µM working solution. The final DMSO concentration will be 0.1%.[5]

Always prepare fresh working solutions for each experiment.

Protocol 2: In Vivo Administration of L-364,918
Vehicle Preparation:

For Oral Gavage: A suspension in corn oil can be used.[1]

For Intraperitoneal Injection: A common vehicle is a mixture of 7.5% DMSO and 7.5%

Tween® 80 in sterile saline.[5] Another option is a suspension in 20% SBE-β-CD in saline.

[1]

Drug Preparation:

Calculate the required amount of L-364,918 based on the desired dose and the body

weight of the animals.

For suspensions, weigh the L-364,918 and add it to the chosen vehicle. Vortex and

sonicate until a homogenous suspension is achieved.

For solutions, dissolve the L-364,918 in a small amount of DMSO first, and then add the

Tween® 80 and saline, vortexing at each step to ensure proper mixing.

Administration:

Administer the prepared L-364,918 solution or suspension to the animals using the

appropriate route (oral gavage or intraperitoneal injection).
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The volume of administration should be calculated based on the animal's weight and the

concentration of the prepared drug.

Mandatory Visualizations
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Caption: A diagram of the CCK1 receptor signaling pathway and the inhibitory action of L-

364,918.

General In Vivo Experimental Workflow for L-364,918
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Click to download full resolution via product page

Caption: A generalized workflow for conducting an in vivo experiment with L-364,918.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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